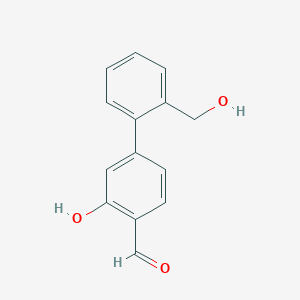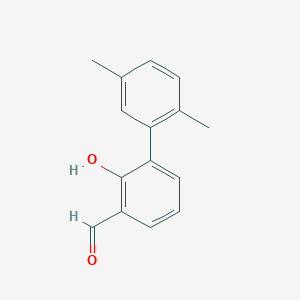
2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% (2F5HMPP) is a phenolic compound found in many different plants, including some species of Rhododendron, and is used in a variety of scientific applications. 2F5HMPP is a potent antioxidant, with antioxidant properties that are higher than those of many other phenolic compounds. In addition to its antioxidant properties, 2F5HMPP has been found to have a wide range of other biochemical and physiological effects, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% has been found to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and the development of cancer. In addition, 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects
2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as antioxidant properties. In addition, 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% has been found to have anti-allergic, anti-microbial, and anti-fungal properties, as well as to have potential anti-diabetic and anti-obesity effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% in laboratory experiments include its relatively low cost and its availability from many different sources. In addition, 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% is relatively stable and can be stored for long periods of time. The major limitation of using 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research involving 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95%. These include further studies into its antioxidant, anti-inflammatory, and anti-cancer properties, as well as studies into its potential therapeutic uses. In addition, further research into the biochemical and physiological effects of 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% could lead to the development of new drugs and treatments. Other potential future directions for 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% research include studies into its potential use in food preservation and studies into its potential use as an additive in cosmetics and other products.
Synthesis Methods
2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% can be synthesized by a variety of methods, including the use of a Grignard reaction, a Claisen condensation, and a Williamson ether synthesis. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone, while the Claisen condensation involves the reaction of two esters. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide. All of these methods can be used to synthesize 2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% in a laboratory setting.
Scientific Research Applications
2-Formyl-5-(2-hydroxymethylphenyl)phenol, 95% has been found to have a wide range of scientific research applications. It has been used in studies looking at the effects of antioxidants on cell health, as well as studies looking at the effects of antioxidants on inflammation. It has also been used in studies looking at the effects of antioxidants on cancer cells, as well as studies looking at the effects of antioxidants on the immune system.
properties
IUPAC Name |
2-hydroxy-4-[2-(hydroxymethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-11-3-1-2-4-13(11)10-5-6-12(9-16)14(17)7-10/h1-7,9,15,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBQYUDCZCWDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685071 |
Source


|
| Record name | 3-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(2-hydroxymethylphenyl)phenol | |
CAS RN |
1261925-08-9 |
Source


|
| Record name | 3-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














